molecular formula C17H17N3O4S B2729655 N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-71-3

N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2729655
CAS No.: 946335-71-3
M. Wt: 359.4
InChI Key: XNTPKYSBIWEPKS-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 1,3-Dimethyl groups at positions 1 and 3 of the pyrimidine ring.
  • N-(2-Methoxybenzyl) carboxamide at position 6, providing steric and electronic modulation.

This compound belongs to a class of molecules studied for their diverse biological activities, including antimicrobial and enzyme-inhibitory properties, as seen in structurally related analogs .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-19-15(22)11-8-13(25-16(11)20(2)17(19)23)14(21)18-9-10-6-4-5-7-12(10)24-3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTPKYSBIWEPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NCC3=CC=CC=C3OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological activities. Its structure can be represented as follows:

C17H19N5O3\text{C}_{17}\text{H}_{19}\text{N}_5\text{O}_3

This compound includes a methoxybenzyl substituent and dioxo functionalities that may contribute to its biological effects.

Antitumor Activity

Research indicates that compounds similar to N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine derivatives exhibit substantial antitumor activity. A study evaluated various thieno[2,3-d]pyrimidine derivatives against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed that certain derivatives could inhibit cell proliferation effectively:

CompoundCell LineIC50 (μM)
B1A54915.6
B8MDA-MB-2310.297
B9NCI-H19750.440

These findings suggest a promising selective cytotoxicity profile against specific cancer cells .

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways. For instance, thieno[2,3-d]pyrimidines have been shown to inhibit the EGFR L858R/T790M mutations in lung cancer models. The inhibition percentages at a concentration of 0.1 μM were significant when compared to established inhibitors like AZD9291 .

Anti-inflammatory Activity

In addition to antitumor properties, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This was evidenced in studies where derivatives showed comparable activity to known anti-inflammatory agents .

Study 1: Synthesis and Evaluation

A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and assessed their biological activities. Among these, one compound exhibited an IC50 value of 27.6 μM against the MDA-MB-231 cell line. The presence of electron-withdrawing groups was correlated with enhanced cytotoxicity .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold significantly influenced biological activity. For example, introducing a chloromethyl group improved anti-inflammatory properties due to enhanced electronic interactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(2-methoxybenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide suggest it may interact with biological targets involved in cancer progression.

  • Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. Its ability to inhibit specific enzymes or receptors that are overexpressed in various cancers is under investigation .

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for synthesizing new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies aim to modify the compound to improve its efficacy and selectivity against cancer cell lines.

  • Derivatives : Researchers are exploring various substitutions on the thieno[2,3-d]pyrimidine core to optimize pharmacological properties. For example, modifications at the 6-carboxamide position can significantly affect the compound's potency and selectivity .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives on human cancer cell lines (e.g., breast and colon cancer), this compound demonstrated significant cytotoxicity at micromolar concentrations. The study utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis induction .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer metabolism. The results indicated favorable interactions with key enzymes such as topoisomerases and kinases that are critical for cancer cell proliferation .

Summary of Findings

The applications of this compound in scientific research are promising:

Application AreaKey Findings
Anticancer ActivityInduces apoptosis in cancer cells
Structure-Activity RelationshipModifications enhance potency and selectivity
Cytotoxicity EvaluationSignificant cytotoxic effects on cancer cell lines
Molecular DockingFavorable binding interactions with target proteins

Comparison with Similar Compounds

Core Structure Variations

  • Compound 2d (): Core: Thieno[2,3-d]pyrimidine with 3-amino and 2-(benzylthio) substituents. Substituents: N-(4-methylphenyl) carboxamide. Activity: Moderate inhibition of Proteus vulgaris and Pseudomonas aeruginosa due to the thioether linkage enhancing membrane permeability . Key Difference: The benzylthio group in 2d replaces the methoxybenzyl amide in the target compound, altering solubility and target interactions.
  • Compound 6a (): Core: Pyrimidinedione (non-thieno-fused). Substituents: N-(4-methoxybenzyl) carboxamide. Synthesis: Utilized HBTU-mediated coupling, similar to the target compound’s likely synthetic route. Key Difference: The absence of the thiophene ring reduces planarity and may lower metabolic stability compared to the target compound .

Functional Group Modifications

  • Compound: Core: Thieno[2,3-d]pyrimidine with 5-methyl and dimethylaminoethyl groups. Substituents: 4-Fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl at position 3. Physicochemical Impact: The dimethylaminoethyl group introduces basicity, enhancing water solubility at acidic pH, unlike the lipophilic 2-methoxybenzyl group in the target compound .

Spectroscopic and Physicochemical Properties

Compound IR (C=O stretch, cm⁻¹) $ ^1H $-NMR (δ, ppm) Melting Point (°C)
Target Compound ~1670 (amide) 3.8–4.0 (OCH$3$), 2.5–3.0 (N–CH$3$) Not reported
Compound 11a () 1719 (dione) 2.24 (CH$_3$), 7.94 (=CH) 243–246
Compound 2d () 2220 (CN) 9.59 (NH, D$_2$O exchangeable) Not reported
  • Lipophilicity: The 2-methoxybenzyl group in the target compound likely increases logP compared to 4-cyano derivatives (e.g., 11b in , logP ~2.5) .

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